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molecular formula C7H8BrN B1592094 2-Bromo-3,4-dimethylpyridine CAS No. 33204-85-2

2-Bromo-3,4-dimethylpyridine

Cat. No. B1592094
M. Wt: 186.05 g/mol
InChI Key: MUTMUJVXPZWDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653111B2

Procedure details

71.3 g (0.8 mol) 2-(dimethylamino)-ethanol are initially introduced into 500 ml n-hexane and the mixture is cooled to 0° C. 1.0 liter (1.6 mol) n-butyllithium solution (1.6 M in n-hexane) is slowly added and the mixture is stirred at 0° C. for 15 min. A solution of 17.9 g (166.7 mmol) 3,4-lutidine in 500 ml n-hexane is then added dropwise and the mixture is stirred at 0° C. for 1 h. It is subsequently cooled to −78° C. and a solution of 331.7 g (1.0 mol) tetrabromomethane in 1.0 liter THF is added. The reaction mixture is subsequently stirred at −78° C. for 1 h and is thereafter allowed to warm to RT. It is cooled again to 0° C. and 1.5 liters water are slowly added dropwise. The phases are separated and the organic phase is washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue is first pre-purified over approx. 1 kg silica gel (mobile phase: cyclohexane/ethyl acetate 9:1, then 7:3). The product-containing fractions are combined and concentrated in vacuo. The residue is then purified again over silica gel (mobile phase: cyclohexane/ethyl acetate 9:1). The product obtained in this way contains approx. 10% of the regioisomeric 2-bromo-3,4-dimethylpyridine.
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
331.7 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)CCO.C([Li])CCC.[N:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([CH3:19])[CH:13]=1.[Br:20]C(Br)(Br)Br.BrC1C(C)=C(C)C=CN=1>CCCCCC.C1COCC1.O>[Br:20][C:17]1[CH:16]=[C:15]([CH3:18])[C:14]([CH3:19])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
71.3 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
17.9 g
Type
reactant
Smiles
N1=CC(=C(C=C1)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
331.7 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=C1C)C
Step Six
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It is subsequently cooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is subsequently stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is first pre-purified over approx. 1 kg silica gel (mobile phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is then purified again over silica gel (mobile phase: cyclohexane/ethyl acetate 9:1)
CUSTOM
Type
CUSTOM
Details
The product obtained in this way

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=NC=C(C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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